molecular formula C12H16N2O4 B1415705 Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate CAS No. 1175653-32-3

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate

Cat. No.: B1415705
CAS No.: 1175653-32-3
M. Wt: 252.27 g/mol
InChI Key: XSMGERWDIPWYMA-UHFFFAOYSA-N
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Description

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is characterized by the presence of a piperazine ring substituted with a formyl group and a furan ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate typically involves the reaction of 5-formyl-2-furancarboxylic acid with piperazine in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate can be compared with similar compounds such as:

    Ethyl 4-(5-formyl-2-furyl)benzoate: Similar structure but with a benzoate group instead of a piperazine ring.

    Ethyl 4-(5-formyl-2-furyl)acetate: Similar structure but with an acetate group.

    Ethyl 4-(5-formyl-2-furyl)propanoate: Similar structure but with a propanoate group.

The uniqueness of this compound lies in its piperazine ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-2-17-12(16)14-7-5-13(6-8-14)11-4-3-10(9-15)18-11/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMGERWDIPWYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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